molecular formula C21H19N3O2 B11136070 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11136070
M. Wt: 345.4 g/mol
InChI Key: SEWDULGEZNTWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide (CAS#: 1374513-23-1) is a synthetic small molecule with a molecular formula of C21H19N3O2 and a molecular weight of 345.4 g/mol . This compound features a molecular hybrid structure that incorporates both indole and quinoline pharmacophores, motifs that are frequently associated with a broad spectrum of biological activities in medicinal chemistry research. While specific biological data for this exact compound is limited in the public domain, its structural framework is of significant scientific interest. Research on closely related 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogs has demonstrated promising antibacterial properties, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some of these analogs have also exhibited potent cytotoxic and antiproliferative effects against various human cancer cell lines in preliminary studies, suggesting potential as a scaffold for anticancer research . The proposed mechanisms of action for such hybrid structures may include the inhibition of bacterial biofilm formation and the targeting of key bacterial stress response pathways, such as those mediated by the alarmone synthetase Rel . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in compliance with all local and national regulations.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-24-19-9-5-3-7-16(19)17(12-20(24)25)21(26)22-11-10-14-13-23-18-8-4-2-6-15(14)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)

InChI Key

SEWDULGEZNTWSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A Rh(II)-catalyzed reaction between indoles and ethyl halodiazoacetates (e.g., bromodiazoacetate) enables quinoline-3-carboxylate formation. This method proceeds via cyclopropanation of the indole C2–C3 bond, followed by ring expansion and elimination of H–X (X = Cl, Br, I).

  • Reaction Conditions :

    • Catalyst: Rh₂(esp)₂ (1 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: CH₂Cl₂ at room temperature

    • Yield: 70–90% for unsubstituted indoles.

  • Limitations : Poor reactivity for 2-substituted indoles due to steric hindrance.

Fischer Indole Synthesis

The Fischer indole synthesis, involving cyclization of arylhydrazones under acidic conditions, provides access to 2,3-disubstituted quinolines. For example, arylhydrazones derived from keto esters undergo cyclization to form the quinoline skeleton.

  • Key Step : Cyclization of 2-(acylamino)-toluenes using protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂).

Introduction of the 1-Methyl Group

Alkylation of Quinoline Nitrogen

Direct alkylation of the quinoline nitrogen with methyl iodide (MeI) under basic conditions introduces the 1-methyl group.

  • Conditions :

    • Base: NaH or K₂CO₃

    • Solvent: DMF or THF

    • Yield: 65–85%.

  • Example : Methylation of 4-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.

Carboxamide Formation at Position 4

Coupling Reactions with Amines

The 4-carboxamide group is introduced via coupling of quinoline-3-carboxylic acid derivatives with amines using activating agents.

  • Activating Agents :

    • BOP reagent (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).

    • HOBt/EDC·HCl (1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions :

    • Solvent: DCM or THF

    • Temperature: 0°C to room temperature

    • Yield: 70–95%.

Attachment of the Ethylindole Moiety

Reductive Amination

Ethylindole is introduced via reductive amination between 2-(1H-indol-3-yl)ethylamine and the activated carboxylic acid intermediate.

  • Conditions :

    • Reducing Agent: NaBH₄ or NaBH₃CN

    • Solvent: MeOH or THF

    • Yield: 60–80%.

Direct Amide Coupling

Coupling of 2-(1H-indol-3-yl)ethylamine with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid using HOBt/EDC·HCl:

  • Example :

    • 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 equiv)

    • 2-(1H-Indol-3-yl)ethylamine (1.2 equiv)

    • EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

    • Solvent: DMF, 0°C to rt, 12 h

    • Yield: 78%.

Optimization and Challenges

Key Challenges

  • Steric Hindrance : Bulky substituents (e.g., 2-methylindole) hinder cyclopropanation and ring expansion.

  • Racemization : Chiral intermediates may require resolution via chiral HPLC.

Yield Optimization Strategies

StepOptimization StrategyYield Improvement
Quinoline cyclizationUse of Rh₂(esp)₂ over thermal conditions20–30%
MethylationNaH instead of K₂CO₃10–15%
Amide couplingBOP reagent vs. HOBt/EDC5–10%

Recent Advances

Flow Chemistry

Continuous flow reactors improve scalability for steps like cyclopropanation, reducing side reactions and enhancing yields by 10–15%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Microwave-assisted reactions reduce solvent use in coupling steps.

  • Biocatalysis : Lipases for enantioselective amide bond formation (under investigation) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the quinoline ring can inhibit enzymes such as topoisomerases and kinases . These interactions can lead to various biological effects, including modulation of neurotransmission, inhibition of cell proliferation, and induction of apoptosis.

Comparison with Similar Compounds

Structural Modifications on the Quinoline Core

The quinoline scaffold is a common feature among analogs, but substitutions at positions 1, 2, and 4 significantly alter properties:

Compound Name Quinoline Substitutions Molecular Formula Key Features Reference
Target Compound 1-methyl, 2-oxo C22H20N3O2 Methyl at position 1; tryptamine-linked carboxamide -
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-... 1-ethyl, 4-hydroxy, 2-oxo C18H15ClN2O3 Ethyl substitution enhances lipophilicity; 4-hydroxy may improve solubility
1-Butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo 1-butyl, 4-hydroxy, 2-oxo C23H25N2O3 Bulky butyl group increases steric hindrance; dimethylphenyl enhances aromatic interactions
2-isopropyl-1-oxo-isoquinoline-4-carboxamide 2-isopropyl, 1-oxo (isoquinoline) C23H23N3O2 Isoquinoline core with isopropyl substitution; similar molecular weight (373.4)

Key Observations :

  • Methyl vs. Ethyl/Butyl : The target’s 1-methyl group balances steric effects and lipophilicity, whereas larger alkyl chains (e.g., butyl in ) may reduce solubility.

Modifications on the Tryptamine Moiety

The indole-ethylamine moiety is critical for interactions with biological targets. Modifications here influence activity:

Compound Name Tryptamine Modifications Melting Point (°C) Biological Relevance Reference
Target Compound Unmodified indole-ethylamine - Base structure for comparison -
PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) Dimethylated propylamine chain - Enhanced enzyme inhibition due to dimethyl groups
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide Chlorobenzamide substituent 150.6–152.0 Electron-withdrawing Cl may improve stability
Flurbiprofen-tryptamide (N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide) Fluorinated biphenyl group - Fluorine enhances bioavailability and binding

Key Observations :

  • Aromatic Substituents : Electron-withdrawing groups (e.g., Cl in ) raise melting points, indicating higher crystallinity and stability.

Heteroatom and Functional Group Variations

The oxo group at position 2 and carboxamide linkage are conserved, but substitutions with sulfur or thio groups alter reactivity:

Compound Name Functional Group at Position 4 Activity Notes Reference
Target Compound 2-oxo Base structure -
4-Thioxo-1,4-dihydroquinoline-3-carboxamide (47) 4-thioxo Thio substitution may enhance metal chelation
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide 4-oxo, pentyl chain Alkyl chain length affects target affinity

Key Observations :

  • Thioxo Substitution : Introduces sulfur, which can alter electronic properties and binding to metal-dependent enzymes .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs, such as coupling activated carboxylic acids with amines (e.g., thionyl chloride-mediated activation in ).
  • Indole modifications (e.g., fluorination in ) enhance pharmacokinetics. Quinoline core substitutions (e.g., hydroxy in ) improve target engagement via hydrogen bonding.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2, with a molecular weight of 258.32 g/mol. The compound features an indole moiety linked to a quinoline derivative, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial potential.
  • Biofilm Inhibition : It was shown to significantly inhibit biofilm formation in S. aureus, suggesting its utility in preventing chronic infections associated with biofilms.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.9875
Mycobacterium tuberculosis0.5080

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against rapidly dividing cancer cell lines such as A549 (lung cancer).

Case Studies

  • Cell Proliferation Assay : Compounds similar to this compound were tested for their ability to suppress cell growth in A549 cells.
    • Results : Significant inhibition was observed with IC50 values ranging from 10 to 20 μM.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
N-[2-(1H-indol-3-yl)ethyl]-1-methyl...A54915
Control (Doxorubicin)A5495

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through various assays that measure cytokine production and immune cell modulation.

Key Findings

  • Cytokine Inhibition : The compound was found to reduce the levels of pro-inflammatory cytokines in vitro.
  • Mechanism of Action : Molecular docking studies suggest that it may interact with key inflammatory pathways, potentially modulating the activity of NF-kB.

Table 3: Anti-inflammatory Activity Data

CytokineBaseline Level (pg/mL)Level After Treatment (pg/mL)
TNF-alpha20050
IL-615030

Q & A

Q. What are the standard synthetic protocols for preparing N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide?

The synthesis typically involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with indole-containing amines. For example, a method adapted from similar quinoline-carboxamides uses HBTU (hexafluorophosphate benzotriazole tetramethyluronium) as a coupling agent with triethylamine (TEA) in anhydrous DMF at 0°C, followed by room-temperature stirring for 12 hours. Purification via column chromatography and characterization by NMR and mass spectrometry are critical .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for biological assays).
  • Mass spectrometry (MS) for molecular weight verification. Melting point analysis and TLC monitoring are also standard .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial activity : Disk diffusion assays on E. coli or S. aureus using Mueller-Hinton agar, with MIC (minimum inhibitory concentration) determination via microdilution .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield when introducing substituents to the quinoline core?

Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during carboxamide formation.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps.
  • Catalyst selection : HBTU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient amide bond formation. Substituent steric effects, such as bulky indole groups, may require extended reaction times .

Q. What strategies resolve contradictions in bioactivity data across structurally analogous compounds?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the quinoline ring) on MIC or IC₅₀ values.
  • Targeted molecular docking : Use computational models to predict interactions with biological targets (e.g., bacterial DNA gyrase or tubulin) .

Q. How can NMR data inconsistencies (e.g., unexpected splitting patterns) be interpreted?

  • Dynamic effects : Rotameric equilibria in the indole-ethyl side chain may cause signal splitting. Variable-temperature NMR (VT-NMR) can confirm this.
  • Hydrogen bonding : Solvent-dependent shifts (e.g., in DMSO-d₆ vs. CDCl₃) may alter peak positions. 2D NMR (COSY, NOESY) helps assign ambiguous signals .

Q. What mechanisms underlie its antiproliferative activity in cancer cells?

Proposed pathways include:

  • Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in derivatives like N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide.
  • Tubulin polymerization inhibition : Structural analogs disrupt microtubule dynamics, akin to vinca alkaloids .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms .

Q. What computational tools predict its pharmacokinetic properties?

  • SwissADME : Estimates logP, solubility, and bioavailability.
  • AutoDock Vina : Models binding affinities to plasma proteins (e.g., albumin) or efflux transporters (e.g., P-gp) .

Q. How can SAR studies be expanded to improve selectivity for bacterial vs. mammalian targets?

  • Comparative genomics : Identify conserved vs. divergent regions in bacterial enzymes (e.g., DNA gyrase) versus human topoisomerases.
  • Fragment-based drug design : Modify the indole moiety to enhance hydrogen bonding with bacterial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.